![molecular formula C19H14FN5O B2517467 6-[3-[3-(3-氟苯基)-6-氧代嘧啶-1-基]氮杂环丁-1-基]吡啶-3-碳腈 CAS No. 2380086-47-3](/img/structure/B2517467.png)

6-[3-[3-(3-氟苯基)-6-氧代嘧啶-1-基]氮杂环丁-1-基]吡啶-3-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

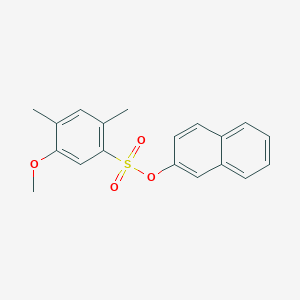

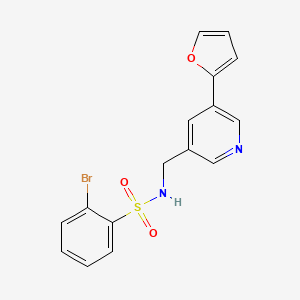

The compound "6-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile" is a structurally complex molecule that appears to be related to a class of compounds designed to interact with nicotinic acetylcholine receptors (nAChRs). These receptors are critical for signal transmission in the nervous system. The papers provided focus on similar compounds with variations in their pyridine and azetidine components, which are used to synthesize radioligands for imaging nAChRs using positron emission tomography (PET) .

Synthesis Analysis

The synthesis of related compounds involves multi-step procedures starting from nitro precursors. For instance, the synthesis of 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]1) is achieved by a two-step process that includes a nucleophilic heteroaromatic substitution followed by acidic deprotection . Similarly, the synthesis of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine ([18F]fluoro-A-85380) involves a nucleophilic aromatic nitro-to-fluoro substitution . These methods suggest that the synthesis of the compound would likely involve a similar strategic approach, possibly with modifications to accommodate the specific structural features of the target molecule.

Molecular Structure Analysis

The molecular structure of the compound is not directly discussed in the provided papers. However, the related compounds feature a pyridine ring, which is a common scaffold for nAChR ligands, and an azetidine ring, which is a four-membered nitrogen-containing ring. The presence of a fluorine atom and a carbonitrile group in the structure suggests that the compound may have high affinity and specificity for nAChRs, as fluorine is often used in radiolabeling for PET imaging, and nitrile groups can improve binding to certain biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution and deprotection steps . These reactions are carefully chosen to introduce fluorine-18, a radioactive isotope, into the molecule without compromising the integrity of the sensitive azetidine ring. The reactions are optimized to achieve high radiochemical yields and specific activities, which are crucial for the successful imaging of nAChRs in vivo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds synthesized in these studies are tailored to facilitate their use as radioligands for PET imaging. High specific radioactivity is necessary to ensure that the radioligands can be detected at very low concentrations, minimizing the pharmacological effect while maximizing the imaging signal . The binding affinity of these compounds to nAChRs is also a critical property, with subnanomolar affinities being reported, indicating that they would bind tightly to the receptor of interest .

科学研究应用

合成与生物学应用

- 抗菌和抗氧化活性:新型吡啶和稠合吡啶衍生物已被合成并测试了其抗菌和抗氧化活性。这些化合物,包括三唑并吡啶、吡啶并三嗪和吡啶-吡唑杂化衍生物,对靶蛋白表现出中等到良好的结合能,并表现出抗菌和抗氧化特性 (E. M. Flefel 等人,2018)。

- 抗癌活性:由特定反应合成的吡啶衍生物已显示出抗菌和抗肿瘤活性。该合成涉及苯甲醛、氰基乙酸乙酯和其他化合物,表明了开发抗癌剂的潜力 (Safaa I. Elewa 等人,2021)。

化学结构和分子对接研究

- 分子对接:吡啶衍生物作为烟酰胺磷酸核糖转移酶 (NAMPT) 的潜在抑制剂的晶体结构和分子对接研究已经进行,显示出药物开发的潜力 (M. Venkateshan 等人,2019)。

药理学评估

- 抗菌剂:氮-碳连接的(唑基苯基)恶唑烷酮衍生物已被合成并评估了其对革兰氏阴性生物(如流感嗜血杆菌和卡他莫拉菌)的活性,扩大了抗菌剂的范围 (M. Genin 等人,2000)。

属性

IUPAC Name |

6-[3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O/c20-15-3-1-2-14(8-15)17-5-7-19(26)25(23-17)16-11-24(12-16)18-6-4-13(9-21)10-22-18/h1-8,10,16H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGDHUBLTSIOOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=C2)C#N)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2517384.png)

![Methyl (3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2517389.png)

![1-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]piperidine](/img/structure/B2517391.png)

![N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2517392.png)

![(E)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2517396.png)

![N-[2-(ethylamino)ethyl]acetamide](/img/structure/B2517399.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2517404.png)